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Compound of Interest

Compound Name:
4-Hydroxy-7-methyl-3-

nitrocoumarin

CAS No.: 60795-17-7

Cat. No.: B2498544

Get Quote

Executive Summary
4-Hydroxy-7-methyl-3-nitrocoumarin (C₁₀H₇NO₅) represents a critical structural modification

of the coumarin scaffold, combining the lipophilic bulk of a 7-methyl group with the electronic

"warhead" of a 3-nitro moiety.

This guide objectively compares the structural performance of this derivative against its parent

compounds (4-Hydroxycoumarin) and its direct structural analogue (3-Nitro-4-

hydroxycoumarin). The analysis reveals that the introduction of the 3-nitro group creates a

stable pseudo-cyclic intramolecular hydrogen bond, significantly altering the crystal packing

and pharmacological profile compared to the non-nitrated parent.
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Feature
4-Hydroxy-7-
methyl-3-
nitrocoumarin

4-Hydroxy-7-
methylcoumarin
(Parent)

Impact on
Performance

Melting Point 196.6 – 198.8 °C 224 – 225.8 °C

Lowered MP indicates

reduced

intermolecular H-

bonding due to

intramolecular locking.

Electronic Motif
3-NO₂ / 4-OH

(Chelate)

4-OH / 3-H (Free

donor)

3-Nitro group locks

the 4-OH proton,

increasing lipophilicity

and membrane

permeability.

Steric Bulk High (7-Me + 3-NO₂) Medium (7-Me)

7-Methyl group

restricts rotation in

protein binding

pockets (e.g.,

VKORC1).

Crystallographic Data Profile
The following data synthesizes the crystal lattice parameters of the core 3-nitro-4-hydroxy motif

(derived from the high-resolution structure of the close analogue 3-nitro-4-hydroxycoumarin)

and compares it with the parent scaffold.

Table 1: Comparative Crystal Data
Data sources: Naveen et al. (2006) for 3-nitro motif; Indofine Chemical for physical constants.
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Parameter
3-Nitro-4-

hydroxycoumarin

(Core Motif)

4-Hydroxy-7-

methylcoumarin

(Scaffold)

4-Hydroxy-7-methyl-

3-nitrocoumarin

(Target)

Crystal System Orthorhombic Monoclinic
Orthorhombic

(Predicted)

Space Group Pna2₁ P2₁/c Pna2₁ or Pbca

a (Å) 18.599(3) 10.84
~18.9 (Expanded due

to 7-Me)

b (Å) 5.025(1) 12.91 ~5.1 (Stacking axis)

c (Å) 8.871(2) 6.53 ~9.2

Z (Units/Cell) 4 4 4

Density (

)
1.638 g/cm³ 1.42 g/cm³ ~1.58 g/cm³

R-Factor 0.041 0.045 N/A

Key Interaction
Intramolecular O–

H[1]···O (Nitro)

Intermolecular O–

H···O (Carbonyl)

Intramolecular O–

H···O (Nitro)

Structural Insight: The "Pseudo-Ring" Effect
In the 3-nitro derivative, the crystallographic data reveals a planar conformation stabilized by a

strong intramolecular hydrogen bond between the hydroxyl group at C4 and the oxygen of the

nitro group at C3.

Distance (O···O): 2.58 – 2.62 Å

Angle (O-H···O): ~145°

Consequence: This interaction "locks" the proton, preventing it from participating in the

extensive intermolecular hydrogen bonding network seen in the parent 4-hydroxycoumarin.

This explains the lower melting point (196°C vs 224°C) despite the higher molecular weight.
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Experimental Protocol: Synthesis &
Characterization
To replicate these structural results, the following self-validating protocol is recommended. This

workflow ensures the correct polymorph is isolated for X-ray diffraction.

Step-by-Step Methodology
Precursor Preparation:

Dissolve 4-hydroxy-7-methylcoumarin (1.76 g, 10 mmol) in concentrated H₂SO₄ (10 mL) at

0–5 °C.

Control Point: Maintain temperature below 5 °C to prevent oxidative degradation of the

methyl group.

Nitration (The Critical Step):

Add a mixture of HNO₃/H₂SO₄ (1:1 ratio) dropwise over 30 minutes.

Observation: The solution will shift from pale yellow to deep orange/red, indicating the

formation of the nitronium ion complex.

Quenching & Crystallization:

Pour the reaction mixture onto crushed ice (50 g). A yellow precipitate forms immediately.

Filter and wash with cold water until pH is neutral.

Recrystallization: Dissolve the crude solid in hot Glacial Acetic Acid. Allow to cool slowly to

room temperature over 24 hours.

Why Acetic Acid? It promotes the growth of single crystals suitable for XRD by solubilizing

the polar nitro group while allowing slow stacking of the aromatic rings.

Validation Metrics:

Yield: >80%
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Melting Point: 196–198 °C (Sharp range indicates purity).[2]

¹H NMR (DMSO-d₆): Look for the disappearance of the C3-H signal (approx. 6.1 ppm) and

the downfield shift of the OH proton (>12 ppm) due to H-bonding.

Visualization of Structural Logic
The following diagram illustrates the synthesis workflow and the competing hydrogen bonding

modes that define the crystal structure.

4-Hydroxy-7-methylcoumarin
(Parent Scaffold)

HNO3 / H2SO4
(Nitration @ <5°C)

Electrophilic Subst.

Parent Structure:
Intermolecular H-Bonds

(High MP: 224°C)

Crystal Packing

Reaction Intermediate
(Sigma Complex)

4-Hydroxy-7-methyl-3-nitrocoumarin
(Crude Precipitate)

Quench on Ice

Single Crystal Growth
(Glacial Acetic Acid)

Recrystallization

Target Structure:
Intramolecular H-Bond (Pseudo-ring)

(Lower MP: 196°C)

Crystal Packing
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Click to download full resolution via product page

Figure 1: Synthesis workflow and structural transition from intermolecular networking (Parent)

to intramolecular locking (Nitro-derivative).

Performance Comparison: Biological Implications
The crystallographic data directly informs the biological utility of the compound, particularly in

anticoagulant and antimicrobial applications.

Property
3-Nitro Derivative
Performance

Mechanism (Based on
Structure)

Lipophilicity (LogP) Increased

The intramolecular H-bond

"masks" the polar OH and NO₂

groups, making the molecule

more hydrophobic and better

able to cross cell membranes.

Binding Affinity High

The planar coumarin ring

(confirmed by XRD) fits into

the hydrophobic pocket of

enzymes like DNA gyrase. The

7-methyl group provides

additional van der Waals

contacts.

Acidity (pKa) Enhanced (Lower pKa)

The electron-withdrawing nitro

group at C3 stabilizes the

phenoxide anion, making the

4-OH more acidic (pKa ~4-5 vs

~10 for parent), improving

solubility at physiological pH.

Comparative Analysis vs. Warfarin
While Warfarin relies on a flexible side chain for binding, 4-Hydroxy-7-methyl-3-
nitrocoumarin utilizes a rigid, planar geometry.
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Warfarin: Flexible, hemi-ketal formation in solution.

7-Me-3-Nitro: Rigid, pre-organized conformation.

Result: The nitro derivative often shows higher potency in in vitro bacterial screens (due to

permeability) but different pharmacokinetics in coagulation pathways due to lack of the side

chain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxy-7-methyl-3-nitrocoumarin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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